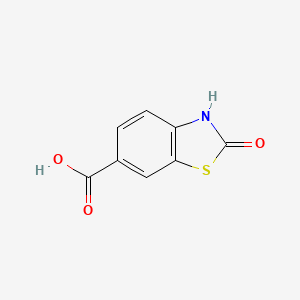

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Overview

Description

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis

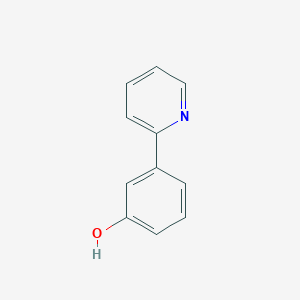

The molecular formula of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is C8H5NO3S . The structure includes a benzothiazole ring with a hydroxy group at the 2nd position and a carboxylic acid group at the 6th position .Chemical Reactions Analysis

Benzothiazoles, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, can undergo various chemical reactions. For instance, they can be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . They can also be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is 195.199 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Biochemistry and Medicinal Chemistry

- Summary of the Application : 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions.

- Results or Outcomes : While the specific outcomes of using this compound in proteomics research are not detailed in the sources I found, it’s clear that this compound is considered valuable for such research .

Green Chemistry

- Summary of the Application : Benzothiazoles, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, have played an important role in the field of green chemistry . They are used in the synthesis of various compounds through condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Methods of Application or Experimental Procedures : For a comparative study, a ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl was found to be optimum for the coupling . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .

Pharmaceutical Chemistry

- Summary of the Application : Benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, have a wide range of pharmacological properties and are considered vital for the investigation of novel therapeutics . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc.

Organic Light Emitting Diodes (OLEDs)

- Summary of the Application : Benzothiazole derivatives are also used as electrophosphorescent emitters in OLEDs .

Inhibition of K1 Capsule Formation in Uropathogenic Escherichia coli

- Summary of the Application : Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Eco-friendly Synthesis of 2-Aryl Benzothiazole Derivatives

- Summary of the Application : Benzothiazole derivatives are used in the eco-friendly, sulfonic-acid-functionalized activated carbon-catalyzed synthesis of 2-aryl benzothiazole derivatives .

- Methods of Application or Experimental Procedures : The heterogeneous catalyst was manufactured from matured tea leaf in the presence of H3PO4 as promoting agent and then anchoring—SO3H group on the surface .

Safety And Hazards

Future Directions

Benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, have shown potential in the field of medicinal chemistry due to their pharmaceutical and biological activity . Future research may focus on further synthetic developments, exploring their mechanism of action, and assessing their in vitro and in vivo activity .

properties

IUPAC Name |

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSGINUZRHINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556123 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |

CAS RN |

99615-68-6 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)